Product packaging for Aflatoxin B2(Cat. No.:CAS No. 7220-81-7)

Aflatoxin B2

Cat. No.: B190438
CAS No.: 7220-81-7
M. Wt: 314.29 g/mol
InChI Key: WWSYXEZEXMQWHT-WNWIJWBNSA-N
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Description

Historical Context of Aflatoxin Discovery and Early Research

The discovery of aflatoxins dates back to the early 1960s following a mysterious outbreak known as "Turkey 'X' disease" in England, which caused the death of over 100,000 turkey poults. nih.govnih.govresearchgate.net The cause was traced to a toxic Brazilian groundnut meal contaminated with the mold Aspergillus flavus. nih.govresearchgate.net The toxins were subsequently named "aflatoxins" after this fungus. nih.govresearchgate.net

Initial research focused on isolating and identifying these toxic compounds. In 1962, scientists identified Aflatoxin B and G through thin-layer chromatography based on their blue and green fluorescence under UV light. wikipedia.org The following year, Aflatoxin B2 and G2 were chemically characterized as difurocoumarin derivatives. wikipedia.org Early studies quickly established the hepatotoxic nature of these compounds. researchgate.net The finding that aflatoxins were carcinogenic spurred global research efforts to understand their link to human diseases and their prevalence in food and animal feeds. researchgate.net

Significance of this compound in Mycotoxicology and Public Health

Mycotoxicology, the study of toxins produced by fungi, considers this compound a significant compound. wikipedia.org Although generally considered less potent than Aflatoxin B1, this compound still poses a considerable threat to public health. rupahealth.com It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. rupahealth.com

This compound is a common contaminant of various agricultural commodities, including maize, peanuts, cottonseed, and tree nuts, particularly in regions with warm and humid climates that favor the growth of Aspergillus molds. frontiersin.orgfao.org Its presence in the food chain can lead to significant economic losses and poses a risk to human and animal health. frontiersin.orgijarbs.com Chronic exposure to aflatoxins, including B2, has been associated with an increased risk of liver cancer and can suppress the immune system, making individuals more susceptible to infections. rupahealth.commedcraveonline.com

Current Research Trends and Gaps in this compound Studies

Current research on this compound is multifaceted. There is a continued focus on developing more sensitive and rapid detection methods to ensure food safety. ijarbs.com Studies are also exploring the biosynthetic pathways of aflatoxins to identify potential control strategies. scispace.com The impact of climate change on the prevalence of aflatoxin-producing fungi and subsequent contamination of crops is another active area of investigation. europa.eu

Despite the existing body of research, several gaps remain. While the toxicity of Aflatoxin B1 is well-studied, more research is needed to fully understand the specific toxicological profile of this compound and its mechanisms of action. rupahealth.com There is also a lack of comprehensive data on the occurrence of this compound in various food commodities in many parts of the world. wur.nl Furthermore, research into cost-effective and practical strategies for the mitigation and detoxification of this compound in contaminated food and feed is ongoing and crucial for public health protection. mdpi.com

Detailed Research Findings

Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC17H14O6
Molecular Weight314 g/mol
Melting Point305–309 °C
Fluorescence under UV LightBlue
Excitation Wavelength365 nm
Emission Wavelength425 nm
Crystallization SolventsMethanol (B129727)

Fungi Producing this compound

Fungal Species
Aspergillus flavus
Aspergillus parasiticus
Aspergillus nomius
Aspergillus bombycis
Aspergillus arachidicola
Aspergillus minisclerotigenes
Aspergillus ochraceoroseus
Aspergillus pseudotamarii
Aspergillus rambellii

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B190438 Aflatoxin B2 CAS No. 7220-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
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InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70222535
Record name Aflatoxin B2
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Molecular Weight

314.29 g/mol
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Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]
Record name Aflatoxin B2
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Color/Form

Crystals, Colorless to pale yellow crystals, Crystals from chloroform and pentane, Yellow crystals with blue fluorescence

CAS No.

7220-81-7
Record name Aflatoxin B2
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Record name Aflatoxin B2
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Record name 2,3,6aα,8,9,9aα-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
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Record name AFLATOXIN B2
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Melting Point

287.5 °C
Record name AFLATOXIN B2
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Biosynthesis and Production of Aflatoxin B2

Fungal Producers and Environmental Conditions

The production of Aflatoxin B2 in nature is carried out by specific fungi under certain environmental circumstances. The primary fungal species responsible and the conditions influencing toxin production are key to understanding its prevalence.

Aspergillus flavus and Aspergillus parasiticus as Primary Producers

This compound, along with its more potent counterpart Aflatoxin B1, is primarily synthesized by the fungi Aspergillus flavus and Aspergillus parasiticus. wikipedia.orgmdpi.com These molds are common in nature and can contaminate a wide array of agricultural commodities. wikipedia.org While both species produce B-series aflatoxins, their toxin profiles differ. Aspergillus flavus typically produces Aflatoxin B1 and B2. mdpi.comnih.gov In contrast, Aspergillus parasiticus has the genetic capacity to produce not only Aflatoxin B1 and B2 but also the G-series aflatoxins (G1 and G2). wikipedia.orgmdpi.commdpi.com Another species, Aspergillus nomius, is also known to produce B and G aflatoxins. frontiersin.org The presence of these molds on a substrate does not invariably mean that aflatoxins are present, but it does indicate a significant risk. wikipedia.org

Influence of Environmental Stressors on this compound Production

The synthesis of aflatoxins, including B2, is significantly influenced by environmental factors that impose stress on the producing fungi. wikipedia.org Key stressors include temperature, water activity (a measure of available moisture), and drought conditions.

Favorable conditions for aflatoxin production generally include high moisture content and specific temperatures. wikipedia.orgsemanticscholar.org Optimal temperatures for fungal growth and toxin production are often reported between 28°C and 37°C. mdpi.comnih.gov Specifically, maximum Aflatoxin B1 production has been noted at 33°C with a water activity (aw) of 0.96. mdpi.com Both temperature and water activity are critical as they influence the transcription of key regulatory genes, aflR and aflS, which control the aflatoxin biosynthetic pathway. frontiersin.orgnih.gov

Environmental stress, such as drought and high temperatures, particularly during the pre-harvest phase of crops like maize and peanuts, increases susceptibility to fungal colonization and subsequent aflatoxin production. wikipedia.orgsemanticscholar.orgnih.gov Interestingly, while optimal conditions support robust production, extreme stress can have varied effects. For instance, increasing the temperature to 37°C combined with water stress has been shown to significantly reduce the production of Aflatoxin B1, even if the fungus itself continues to grow. frontiersin.org

Environmental FactorInfluence on Aflatoxin ProductionOptimal Range/Condition
TemperatureAffects fungal growth and expression of toxin-producing genes. frontiersin.orgnih.gov28°C - 37°C mdpi.comnih.gov
Water Activity (aw)Essential for fungal growth and toxin synthesis. frontiersin.orgnih.gov Lowering aw inhibits production. mdpi.com~0.96 - 0.99 awfrontiersin.orgmdpi.comnih.gov
Drought StressIncreases host crop susceptibility to fungal invasion and toxin production. wikipedia.orgsemanticscholar.orgPeriods of drought, especially combined with high temperatures. nih.gov
Carbon Dioxide (CO₂)Elevated CO₂ can enhance Aflatoxin B1 production under certain temperature and water stress conditions. frontiersin.orgIncreased atmospheric CO₂ levels. frontiersin.org

Geographical Distribution of this compound-Producing Fungi

Aspergillus flavus and Aspergillus parasiticus are ubiquitous molds found in soil and decaying vegetation worldwide. wikipedia.orgajol.info However, their prevalence and the resulting aflatoxin contamination are significantly higher in tropical and subtropical regions. nih.govnih.govnddb.coop Countries in Asia, Africa, and Latin America with warm and humid climates provide ideal conditions for these fungi to thrive and produce toxins. ajol.infonddb.coop

Studies on the geographical distribution have shown that the frequency of isolating these toxigenic fungi increases as one moves from temperate to tropical zones. jircas.go.jp For example, in Asia, the natural habitat for aflatoxin-producing fungi is more concentrated in southern latitudes. jircas.go.jp High levels of contamination have been reported in various parts of Africa and Asia, including China, where southern provinces show a higher prevalence. nih.govajol.info The widespread distribution is also facilitated by the global trade of agricultural commodities, which can transport contaminated products far from their origin. nddb.coop

Aflatoxin Biosynthetic Pathway

The creation of this compound is a complex, multi-step process involving numerous enzymes and intermediate chemical compounds. It shares a significant portion of its biosynthetic pathway with Aflatoxin B1 before diverging.

Elucidation of Precursors and Enzymatic Steps Leading to this compound

The biosynthesis of all major aflatoxins begins with the synthesis of a polyketide from acetate (B1210297) and malonate units. annualreviews.orgnih.gov This process involves a fatty acid synthase and a polyketide synthase, leading to the first stable intermediate, norsolorinic acid. annualreviews.orgnih.gov From there, a cascade of at least 23 enzymatic reactions converts norsolorinic acid through a series of colored intermediates. nih.gov

A critical branch point in the pathway separates the synthesis of B1 and B2 aflatoxins. annualreviews.orgreviberoammicol.com The pathway leading to Aflatoxin B1 involves the precursor versicolorin (B1264617) A. annualreviews.org The pathway for this compound, which is the saturated analogue of Aflatoxin B1, proceeds via the saturation of this key intermediate. The proposed pathway involves versicolorin B, which leads to the formation of dihydrosterigmatocystin (B1259337) (DHST). annualreviews.orgopenagrar.de DHST is then converted to dihydro-O-methylsterigmatocystin (DHOMST). annualreviews.orgopenagrar.de The final enzymatic step converts DHOMST into this compound. qmul.ac.uk

Simplified Branch of the this compound Pathway:

Versiconal Hemiacetal Acetate (VHA) → Versicolorin B → Demethyldihydrosterigmatocystin (DMDHST) → Dihydrosterigmatocystin (DHST) → Dihydro-O-methylsterigmatocystin (DHOMST) → This compound annualreviews.org

Enzymological Evidence for Separate Biosynthetic Pathways of Aflatoxin B1 and this compound

Enzymological studies have provided conclusive evidence that while the pathways for Aflatoxin B1 and B2 share early steps, their terminal stages are distinct. annualreviews.orgnih.govasm.org Research has demonstrated that cell-free extracts from Aspergillus parasiticus can convert the late-stage precursors O-methylsterigmatocystin (OMST) to Aflatoxin B1 and, in a parallel reaction, convert dihydro-O-methylsterigmatocystin (DHOMST) to this compound. qmul.ac.ukgenome.jp

This separation is underscored by the characterization of specific enzymes. A cytochrome P-450 monooxygenase, encoded by the ordA gene, has been identified as the enzyme responsible for this final conversion. qmul.ac.ukgenome.jp This enzyme, also known as Aflatoxin B synthase, catalyzes the reaction on both the unsaturated precursor (OMST) to form Aflatoxin B1 and the saturated precursor (DHOMST) to form this compound. qmul.ac.uk The existence of two parallel late-stage pathways, one operating on unsaturated intermediates and the other on their saturated dihydro- counterparts, is the key evidence for the separate biosynthesis of Aflatoxin B1 and B2. annualreviews.orggenome.jp

Genetic Regulation of this compound Biosynthesis

The expression of the aflatoxin gene cluster is a highly regulated process, influenced by specific and general transcription factors.

Two of the most critical regulatory genes in the aflatoxin biosynthetic pathway are aflR and aflJ (also known as aflS). asm.orgnih.gov

The aflR gene is a pathway-specific transcriptional activator. It encodes a 47-kDa protein that contains a zinc cluster DNA-binding motif, characteristic of Gal4-type transcription factors. reviberoammicol.comasm.orgresearchgate.net This protein, AflR, is essential for the transcription of most, if not all, of the structural genes within the aflatoxin cluster. asm.org It functions by binding to a specific palindromic DNA sequence (5'-TCGN5CGA-3') in the promoter regions of these genes, thereby initiating their transcription. asm.org The disruption or absence of a functional aflR gene results in the inability of the fungus to produce aflatoxins. reviberoammicol.comasm.org

Located adjacent to aflR is the aflJ gene , which is transcribed in the opposite direction. reviberoammicol.com The protein it encodes, AflJ, does not have significant homology to other known proteins and its exact function is still under investigation. reviberoammicol.comnih.gov However, it is known to be required for aflatoxin synthesis. nih.govnih.gov Studies suggest that AflJ may act as a co-activator or enhancer, possibly by interacting with the AflR protein to facilitate the transcription of the structural genes. reviberoammicol.comnih.gov Disruption of aflJ leads to a significant reduction or complete cessation of aflatoxin production. reviberoammicol.comnih.gov

Gene Expression and Regulation in this compound Synthesis

The expression of the aflatoxin biosynthetic genes is a coordinated process controlled by the interplay of regulatory proteins and environmental signals. The aflR gene product is the primary activator, and its expression is, in turn, influenced by various factors. annualreviews.org

The expression of aflR itself appears to be autoregulated, as evidenced by the presence of a partial aflR binding site upstream of its own translation start point. nih.gov Furthermore, the expression of both aflR and aflJ is influenced by broader cellular regulatory networks, responding to environmental cues such as pH and nutrient availability. reviberoammicol.comannualreviews.org For instance, aflatoxin biosynthesis is generally favored in acidic conditions and inhibited in alkaline media. reviberoammicol.com

The AflR protein, once expressed, binds to the promoter regions of the structural genes, initiating a cascade of transcription. The aflJ gene product is also crucial in this process, though its precise mechanism of enhancing transcription is not fully elucidated. nih.govnih.gov The coordinated expression of these genes ensures the sequential enzymatic reactions that convert initial acetate units into the complex polyketide structure of aflatoxins, including this compound. reviberoammicol.com The final steps of the pathway, which lead to the formation of this compound, involve the conversion of intermediates like DHOMST, a process that requires an oxidoreductase encoded by the ordA gene. reviberoammicol.com

Total Chemical Synthesis of this compound

The total chemical synthesis of this compound has been a significant challenge for organic chemists due to its complex and sensitive molecular structure. These synthetic endeavors serve not only to confirm the structure of the natural product but also to develop new synthetic methodologies and provide access to analogues for further study. wikipedia.orgwikidoc.org

Historical Development of this compound Total Synthesis

The first total synthesis of racemic this compound was reported by Roberts and his colleagues in 1968, a year after Büchi's group accomplished the synthesis of racemic aflatoxin B1. wikipedia.orgnih.gov This initial synthesis was a multi-step process that confirmed the proposed structure of this compound. nih.govmdpi.com Over the following decades, numerous research groups have contributed to refining and improving the synthesis of this compound, leading to more efficient and elegant strategies. nih.govfrontiersin.org

A significant milestone in the field was the development of enantioselective total syntheses, which allow for the specific production of the naturally occurring chiral form of the molecule. The groups of Barry Trost and E.J. Corey were pioneers in this area, reporting the first enantioselective total syntheses of aflatoxins. wikipedia.orgwikidoc.org Specifically, Corey's group presented an enantioselective synthesis of this compound in 2005. wikipedia.org More recently, other researchers, such as the Zu group, have developed further asymmetric total syntheses of this compound. nih.govfrontiersin.org

Enantioselective Total Synthesis Approaches

Enantioselective synthesis of this compound aims to produce the molecule in its specific, naturally occurring stereoisomeric form. This is crucial as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Several strategies have been developed to achieve enantioselectivity. One notable approach, developed by E.J. Corey's group, utilizes a [2+3] cycloaddition reaction between a quinone and 2,3-dihydrofuran, catalyzed by a chiral CBS catalyst. wikipedia.org This key step establishes the stereochemistry of the molecule early in the synthetic sequence.

Another approach, reported by the Zu group, involves an organocatalytic enantioselective direct alkylation of a phloroglucinol (B13840) derivative. frontiersin.org This method creates the core structure with high enantiomeric excess. Sorensen's group has also reported an enantioselective formal synthesis of (–)-aflatoxin B2 that relies on three site-selective C–H functionalizations, including a chiral di-rhodium mediated C–H insertion to establish a key benzylic stereocenter. nsf.gov

These enantioselective strategies represent significant advancements in synthetic organic chemistry, providing efficient routes to optically pure this compound. nih.govfrontiersin.org

Key Reaction Steps and Methodologies in this compound Synthesis

The total synthesis of this compound involves several key chemical transformations to construct its complex pentacyclic ring system. Common strategies often involve the sequential or convergent assembly of the different ring components.

A number of key reactions have been employed in the various total syntheses of this compound:

Pechmann Condensation: This reaction is often used to construct the coumarin (B35378) A-ring of the aflatoxin skeleton. nih.gov

Friedel–Crafts Acylation: This reaction is utilized for the formation of the E-ring. nih.gov

[2+3] Cycloaddition: As mentioned, this is a key step in some enantioselective syntheses to form the dihydrobenzofuran moiety. wikipedia.org

Duff Reaction: This is an ortho-formylation reaction used to introduce an aldehyde group onto a phenol (B47542) ring. wikipedia.orgwikidoc.org

Baeyer-Villiger Oxidation: This reaction is used to convert a ketone into an ester, a key transformation in some synthetic routes. wikipedia.orgwikidoc.org

Wulff-Dötz Reaction: This is a benzannulation reaction that has been used in a formal total synthesis of this compound. nih.govresearchgate.net

Rhodium-catalyzed [3+2] Annulation: This reaction between a diazoquinone and an enol ether has been used to construct the furan (B31954) ring. nih.govfrontiersin.org

C-H Functionalization: More recent approaches have utilized site-selective C-H functionalization reactions to build the molecular framework, representing a modern and efficient strategy. nsf.govprinceton.edu

These reactions, among others, have been instrumental in the successful total synthesis of this compound, showcasing the ingenuity and evolution of synthetic organic chemistry.

Metabolic Fate and Biotransformation of Aflatoxin B2 in Biological Systems

Absorption and Distribution of Aflatoxin B2 in vivo

Following ingestion, this compound is absorbed from the gastrointestinal tract. mdpi.com Studies in broiler chickens fed a diet containing AFB2 have shown that the toxin is distributed throughout the body, with the highest concentrations found in the gizzard, liver, and kidneys. nih.gov Research in rats has demonstrated that AFB2 can cross cellular membranes and interact with nuclear macromolecules, including DNA and histones, within the liver. nih.gov The distribution and accumulation of aflatoxins can also be observed in muscle tissue. nih.gov The placental barrier can be crossed by aflatoxins, indicating potential for in utero exposure. iarc.fr

Metabolic Pathways and Enzymes

The biotransformation of this compound is a multifaceted process predominantly carried out by the hepatic microsomal mixed-function oxidase system, which includes the cytochrome P450 (CYP450) superfamily of enzymes. nih.govsemanticscholar.org These enzymatic reactions are categorized into Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these metabolites with endogenous molecules to facilitate their excretion. semanticscholar.org

The cytochrome P450 enzymes, particularly those from families 1 and 3, are instrumental in the initial metabolic steps of aflatoxins. nih.gov In mammals, CYP1A2 and CYP3A4 are the primary enzymes involved in the biotransformation of these mycotoxins. nih.govsemanticscholar.org While much of the research has focused on Aflatoxin B1, these enzymes are also implicated in the metabolism of this compound. The expression and activity of these enzymes can be influenced by various factors and can be induced by the presence of xenobiotics, which in turn facilitates the biotransformation and elimination of aflatoxins. scirp.org For instance, CYP1A2 is considered a principal enzyme in aflatoxin metabolism at low concentrations. semanticscholar.orgresearchgate.net

A significant metabolic pathway for this compound is its hydroxylation to form Aflatoxin M2 (AFM2). ontosight.ainih.govlktlabs.com This conversion is a detoxification step, as AFM2 is generally considered to be less toxic than its parent compound. ontosight.ai This biotransformation is catalyzed by the cytochrome P450 enzyme system in the liver. nih.gov AFM2 is a recognized mammalian metabolite of AFB2 and can be excreted in milk and urine. researchgate.netresearchgate.netfrontiersin.org

Another key metabolic route for this compound is O-demethylation, which results in the formation of Aflatoxin P2 (AFP2). ontosight.aiupdatepublishing.com This process is also mediated by hepatic enzymes and is considered a detoxification pathway. ontosight.aisemanticscholar.org AFP2 is a phenolic derivative of AFB2 that can be further metabolized and excreted from the body. ontosight.ai

Following Phase I metabolism, the resulting metabolites of this compound can undergo Phase II conjugation reactions. ontosight.aisemanticscholar.org One of the most important of these is conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). semanticscholar.org This conjugation increases the water solubility of the aflatoxin metabolites, making them easier to excrete from the body, primarily through bile and urine. ontosight.aisemanticscholar.org This process is a critical detoxification mechanism, converting the reactive intermediates into more stable and less harmful compounds. semanticscholar.org The resulting glutathione conjugate can be further processed and ultimately excreted as a mercapturic acid. semanticscholar.org

A significant and concerning biotransformation pathway is the desaturation of this compound to the more potent carcinogen, Aflatoxin B1 (AFB1). nih.gov This conversion has been observed in in vitro studies using liver fractions from various species, including ducks. nih.gov The biosynthesis of AFB1 and AFB2 occurs via separate but related pathways, with a desaturase enzyme responsible for the conversion of a precursor of AFB2 to a precursor of AFB1. tandfonline.comresearchgate.net This enzymatic step represents a critical branch point in the aflatoxin biosynthetic pathway. tandfonline.com The ability of biological systems to convert AFB2 to AFB1 highlights a potential for increased toxicity following exposure to AFB2.

Data Tables

Table 1: Key Metabolic Pathways of this compound

Metabolic PathwayEnzyme System InvolvedResulting MetaboliteSignificance
HydroxylationCytochrome P450 nih.govAflatoxin M2 (AFM2) ontosight.aiDetoxification ontosight.ai
DemethylationHepatic Enzymes ontosight.aiAflatoxin P2 (AFP2) ontosight.aiDetoxification ontosight.ai
ConjugationGlutathione S-transferases (GSTs) semanticscholar.orgGlutathione Conjugate ontosight.aiIncreased water solubility and excretion ontosight.aisemanticscholar.org
DesaturationDesaturase tandfonline.comAflatoxin B1 (AFB1) nih.govConversion to a more potent toxin nih.gov

Desaturation of this compound to Aflatoxin B1 as a Biotransformation Pathway

Species-Specific Differences in Desaturation (e.g., Duck Liver Susceptibility)

The metabolic pathways of this compound (AFB2) exhibit significant variation across different species, which plays a crucial role in determining their susceptibility to its toxic effects. A key metabolic process that highlights these differences is desaturation, particularly evident in the high susceptibility of duck livers. nih.govnih.gov

Ducks are notably more susceptible to the toxic effects of AFB2 compared to other species like rats, mice, and humans. nih.govscirp.org This heightened sensitivity is attributed to the ability of the duck liver to metabolize AFB2 into Aflatoxin B1 (AFB1). nih.govnih.govscirp.org This biotransformation occurs through a desaturation reaction at the 2,3-carbons of the terminal furan (B31954) ring of AFB2. scirp.org In vitro studies using liver postmitochondrial supernatant fractions have demonstrated that duck liver possesses a significantly higher capacity for this conversion compared to the livers of other species. nih.govnih.gov While duck liver preparations can metabolize a substantial portion of the initial AFB2 substrate, with a notable percentage being converted to AFB1, the livers of rats, mice, and humans show minimal to no formation of AFB1 from AFB2. nih.govnih.gov

The conversion of AFB2 to AFB1 is a critical activation step, as AFB1 is a more potent carcinogen. nih.govscirp.org Once formed, AFB1 can undergo further metabolic activation through epoxidation to form the highly reactive AFB1-8,9-epoxide, which can readily bind to cellular macromolecules like DNA, leading to carcinogenesis. scirp.org Therefore, the unique ability of the duck liver to desaturate AFB2 to AFB1 is a primary determinant of its heightened susceptibility to AFB2-induced liver toxicity. nih.govscirp.org In contrast, species that lack this significant desaturation capability, such as humans and rodents, exhibit a much lower carcinogenic potential for AFB2. scirp.org

Table 1: Comparative in vitro Metabolism of this compound in Liver Preparations from Different Species

SpeciesPercentage of this compound Metabolized (in 30 min)Aflatoxin B1 ProductionOther Metabolites
Duck 40-80%2-8% of initial substrateAflatoxicols 1 and 2, Aflatoxins M1 and M2 (postulated)
Rat <6%Not detectableAflatoxins Q2 and P2 (postulated, small amounts)
Mouse <6%Not detectableAflatoxins Q2 and P2 (postulated, small amounts)
Human <6%Not detectableAflatoxins Q2 and P2 (postulated, small amounts)

Data sourced from in vitro studies using postmitochondrial supernatant fractions. nih.govnih.gov

Formation of DNA Adducts and Protein Adducts

The interaction of this compound and its metabolites with cellular macromolecules, particularly DNA and proteins, is a fundamental aspect of its toxic and carcinogenic mechanisms. This process involves the formation of covalent bonds, resulting in adducts that can disrupt normal cellular functions. scirp.orgsemanticscholar.org

The primary mechanism for the formation of DNA adducts from this compound involves its metabolic conversion to more reactive compounds. scirp.org As previously discussed, in susceptible species like ducks, AFB2 is first desaturated to Aflatoxin B1 (AFB1). scirp.orgsemanticscholar.org This is a critical step, as AFB1 is a precursor to the ultimate carcinogenic metabolite, the AFB1-8,9-epoxide. scirp.org This highly unstable and electrophilic epoxide can then readily attack nucleophilic sites in DNA, primarily the N7 position of guanine (B1146940) residues. nih.govmdpi.com This reaction leads to the formation of the major DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 (AFB1-N7-Gua). nih.govnih.gov

Even in species where the desaturation of AFB2 to AFB1 is not a major pathway, evidence suggests that AFB2 can still lead to the formation of DNA adducts, albeit at a much lower level. nih.gov Studies in rats have shown that after administration of radiolabeled AFB2, the major DNA adduct recovered co-chromatographs with the AFB1-N7-Gua adduct. nih.gov This indicates that even small amounts of AFB2 conversion to AFB1, or potentially an alternative activation pathway, can lead to the formation of this critical DNA lesion. scirp.orgsemanticscholar.org The formation of this adduct is considered a key event in the initiation of carcinogenesis. nih.gov

The analysis of DNA adducts derived from this compound exposure is crucial for understanding its genotoxicity and for biomarker development. The primary adduct of concern is the AFB1-N7-Gua adduct, which is also formed from AFB2 metabolism. nih.gov

Analytical methods for detecting these adducts often involve several steps. A common approach includes the isolation of DNA from tissues or cells, followed by acid hydrolysis to release the adducted purine (B94841) bases. nih.gov High-performance liquid chromatography (HPLC) is then frequently employed to separate the adducts from normal DNA bases and other metabolites. nih.gov Reversed-phase HPLC has been successfully used to analyze the acid hydrolysis products of DNA exposed to AFB2, confirming that the major adduct co-elutes with the authentic AFB1-N7-Gua standard. nih.gov

For enhanced sensitivity and specificity, particularly for detecting the low levels of adducts that may be present in human samples, immunoaffinity chromatography is often utilized. pnas.org This technique uses monoclonal antibodies specific to the aflatoxin adducts to selectively capture and concentrate them from a complex mixture, such as urine. pnas.org The purified adducts can then be quantified using methods like liquid chromatography-mass spectrometry (LC-MS). pnas.org This powerful combination allows for the detection and quantification of specific adducts, such as aflatoxin-N7-guanine, even at very low concentrations in biological samples. pnas.org In such analyses, an internal standard, like this compound itself, may be used to ensure accuracy and precision. pnas.org

Factors Influencing this compound Metabolism

The metabolism of this compound is not a static process but is influenced by a variety of intrinsic and extrinsic factors. These factors can significantly alter the rate and pathways of biotransformation, thereby affecting an individual's or species' susceptibility to AFB2 toxicity. ontosight.aiwikipedia.org

As highlighted in section 3.2.5.1, species is a primary determinant of this compound metabolism. ontosight.ai The presence and activity of specific enzymes, such as those responsible for the desaturation of AFB2 to AFB1, vary greatly among species. nih.govscirp.org Ducks, for instance, are highly susceptible due to their efficient conversion of AFB2 to the more potent AFB1, a metabolic capability that is significantly lower in species like rats, mice, and humans. nih.govscirp.orgnih.gov This difference in metabolic activation is a key factor in the observed species-specific toxicity. nih.gov

Age is another critical factor influencing AFB2 metabolism. ontosight.aiwikipedia.org Young animals are often more susceptible to the toxic effects of aflatoxins. ontosight.ai This increased vulnerability is partly due to their immature metabolic systems, which may have a lower capacity for detoxification reactions. ontosight.ai The enzymatic pathways responsible for conjugating and excreting aflatoxin metabolites may not be fully developed in young animals, leading to a longer retention time and greater potential for cellular damage. ontosight.ai

Nutritional status can profoundly impact the body's ability to metabolize xenobiotics, including this compound. ontosight.aiwikipedia.org The activity of the enzymes involved in both the activation and detoxification of aflatoxins is dependent on the availability of essential nutrients. maljnutr.org.my For example, deficiencies in certain vitamins and minerals can impair the function of cytochrome P450 enzymes, which are central to Phase I metabolism of aflatoxins. maljnutr.org.my

Conversely, some dietary components have been shown to modulate enzyme activity in a way that can be protective. maljnutr.org.my For instance, certain nutrients can enhance the activity of Phase II enzymes, such as glutathione S-transferases (GSTs). researchgate.net These enzymes play a crucial role in detoxifying the reactive AFB1-8,9-epoxide by conjugating it with glutathione, making it more water-soluble and easier to excrete. ontosight.airesearchgate.net Therefore, a diet rich in components that boost these detoxification pathways can potentially reduce the formation of harmful DNA and protein adducts. maljnutr.org.my Conversely, a poor nutritional status, such as a diet deficient in protein or specific amino acids like choline (B1196258) and methionine, can impair these protective mechanisms and may lead to higher levels of aflatoxin-DNA adducts, particularly with chronic exposure. maljnutr.org.my

Mechanisms of Aflatoxin B2 Toxicity

Organ-Specific Toxicological Effects

Aflatoxin B2 exposure leads to a range of adverse effects in different organs, with the liver being the primary target. However, its toxicity extends to the kidneys, nervous system, and reproductive system.

Hepatotoxicity and Liver Damage

The liver is the principal organ affected by aflatoxin toxicity. nih.gov Chronic exposure to this compound can contribute to the development of liver diseases, including hepatocellular carcinoma, particularly in individuals with compromised immune systems or pre-existing liver conditions. rupahealth.com The metabolism of aflatoxins in the liver produces reactive intermediates that can cause cellular damage. rupahealth.com

Histopathological changes observed in the liver due to aflatoxin toxicity include fatty changes in hepatocytes, acute hemorrhagic necrosis, and proliferation of the bile duct. nih.gov Chronic exposure can lead to cirrhosis, characterized by nodular degeneration and fibrosis, which distorts the liver's architecture. nih.gov Studies in animal models have demonstrated that this compound administration can lead to a significant increase in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. researchgate.net

Table 1: Effects of this compound on Liver Function Markers in Mice

Marker Control Group This compound Treated Group Percentage Increase
ALT (U/L) Normal Significantly Higher Not Specified
AST (U/L) Normal Significantly Higher Not Specified

Data from a study on Swiss albino mice treated with this compound. researchgate.net

Nephrotoxicity

Recent studies have increasingly linked chronic aflatoxin consumption to nephrotoxicity in both animals and humans. nih.gov Aflatoxins and their metabolites are exposed to different parts of the nephron before being excreted in the urine, which can lead to kidney damage. nih.gov Animal studies have shown that aflatoxin-induced toxicities can result in a decrease in kidney weight, thickening of the glomerular basal membrane, a reduced glomerular filtration rate, and decreased urine flow. nih.gov

In a study on Swiss albino mice, administration of this compound resulted in a significant increase in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, which are key indicators of kidney damage. researchgate.net

Table 2: Effects of this compound on Kidney Function Markers in Mice

Marker Control Group This compound Treated Group Percentage Increase
BUN (mg/dL) Normal Significantly Higher 33.9%
Creatinine (mg/dL) Normal Significantly Higher 134.4%

Data from a study on Swiss albino mice treated with 20 µg/kg body weight of this compound. researchgate.net

Neurotoxicity and Behavioral Abnormalities

Aflatoxin B1 (AFB1) exposure has been associated with a range of neurotoxic effects and behavioral changes in animal studies, and it is plausible that this compound contributes to these effects, although it is less potent. sciopen.comresearchgate.net These effects can include anxiety, lethargy, depression-like behavior, and deficits in learning and memory. sciopen.comresearchgate.net The mechanisms behind this neurotoxicity are thought to involve lipid peroxidation, damage to the antioxidant defense systems, and reduced levels of neurotransmitters. sciopen.comresearchgate.net Aflatoxins can also induce DNA damage, apoptosis, and mitochondrial dysfunction in brain tissue. sciopen.comresearchgate.net

Symptoms of neurotoxicity can be varied and may include: clevelandclinic.org

Cognitive issues such as memory loss and disorientation. clevelandclinic.org

Behavioral changes like increased aggression and mood swings. clevelandclinic.org

Physical symptoms including headaches, fatigue, and problems with coordination. clevelandclinic.org

Effects on Reproductive Health and Fetal Development

Exposure to aflatoxins during critical developmental stages can have adverse effects on reproductive health and fetal development. rupahealth.com Studies suggest a link between mycotoxin exposure and hormonal disruption, reduced fertility, and negative pregnancy outcomes. scholasticahq.com Aflatoxin exposure during pregnancy has been associated with an increased risk of miscarriage and preterm birth. scholasticahq.com It may also contribute to adverse birth outcomes such as intrauterine growth restriction. nih.gov

The consequences of aflatoxin exposure can affect the mother, fetus, and child, potentially leading to anemia in pregnancy, low birth weight, and impaired nutrient absorption. whiterose.ac.uk In males, there is some evidence to suggest a relationship between aflatoxin exposure and poor sperm quality. whiterose.ac.uk

Immunotoxicity of this compound

This compound has been shown to suppress the immune system, making individuals more susceptible to infections and potentially worsening the effects of other immunotoxic substances. rupahealth.com

Suppression of Immune Function and Increased Susceptibility to Infections

Chronic exposure to aflatoxins can lead to immunosuppression, which increases the risk of infectious diseases. foodfacts.org.zabioline.org.br The immunosuppressive effects of aflatoxins have been extensively studied in animals and include reduced antibody production and decreased cell-mediated immunity. jst.go.jp Aflatoxins can inhibit protein synthesis, leading to the degeneration of the thymus, depletion of lymphocytes, and impairment of liver and macrophage functions. researchgate.net This suppression of the immune system can result in increased susceptibility to bacterial, viral, and parasitic infections. researchgate.net

The immunotoxic effects of aflatoxins may compromise the ability of both humans and animals to resist infections. researchgate.net Evidence suggests that aflatoxin exposure can hinder the normal development of immune organs and weaken host defenses by inhibiting both humoral and cellular immune mechanisms. researchgate.net

Effects on Macrophage Activity and Phagocytic Function

This compound significantly impairs the primary functions of macrophages, which are critical cells of the innate immune system responsible for phagocytosis—the process of engulfing and destroying pathogens.

Research has demonstrated that even sub-cytotoxic concentrations of AFB2 can suppress the immune functions of macrophages. nih.govsapub.org One of the key mechanisms is the inhibition of nitric oxide (NO) production. nih.govsapub.orgsapub.org Nitric oxide is a crucial signaling molecule that macrophages produce to kill invading microbes. sapub.org AFB2 exposure prevents the synthesis of NO, even when macrophages are stimulated by activating signals like interferon-γ. nih.govsapub.org This suppression of NO production is linked to the inhibition of inducible nitric oxide synthase (iNOS) activity. nih.govsapub.org

The reduction in NO levels has further downstream consequences. It prevents the increase in mitochondrial membrane potential, a key event in macrophage activation, and consequently impairs the intracellular killing of pathogens. nih.govsapub.org Studies using rat peritoneal macrophages have shown that AFB2 has a depressive effect on both phagocytosis and the intracellular killing of the fungus Candida albicans. sapub.orgnih.gov By hindering these essential macrophage functions, this compound may allow pathogens like C. albicans to survive and replicate within the host, effectively using the macrophage as a refuge from the immune system. nih.govsapub.org

The table below summarizes the findings from a study on rat peritoneal macrophages, illustrating the inhibitory effect of this compound on crucial macrophage functions.

Treatment ConditionNitric Oxide (NO) ProductionIntracellular Killing of C. albicans
Macrophages + Interferon-γMarked IncreaseMarked Increase
Macrophages + Interferon-γ + this compoundInhibitedPrevented
Macrophages (NO-deficient) + this compound---Remarkable Decrease
Data derived from studies on rat peritoneal macrophages exposed to sub-cytotoxic concentrations of this compound. nih.gov

Modulation of Cytokine Production

This compound alters the delicate balance of cytokine production, which is essential for coordinating an effective immune response. Cytokines are signaling proteins that can be pro-inflammatory (promoting inflammation to fight infection) or anti-inflammatory (resolving inflammation).

Studies on the murine macrophage cell line J774A.1 have shown that exposure to this compound significantly modulates the secretion of key cytokines following stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov Specifically, treatment with AFB2 was found to:

Significantly increase the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov

Significantly decrease the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov

Impact on Lymphocyte Activity (T and B cells)

Aflatoxins exert a significant negative impact on the adaptive immune system, specifically on the activity of T and B lymphocytes. nih.govresearchgate.net These cells are responsible for cell-mediated immunity and antibody production, respectively.

Exposure to aflatoxins, including AFB2, can lead to a decrease in both T and B lymphocyte activity. nih.govcabidigitallibrary.org This results in reduced antibody production by B cells and impaired T-cell functions. researchgate.net Research in broiler chickens fed corn naturally contaminated with both Aflatoxin B1 and B2 revealed significant changes in splenic T cell populations. The exposure led to an increase in the percentage of CD3+CD8+ (cytotoxic) T cells and a corresponding decrease in the ratio of CD3+CD4+ (helper) to CD3+CD8+ T cells. mdpi.com This alteration in T-cell subsets indicates a disruption in the regulation of cell-mediated immunity. mdpi.com

The general mechanism for this immunosuppression is believed to involve the inhibition of protein synthesis, which is vital for the continual proliferation and differentiation of immune cells. researchgate.net This can result in the depletion of lymphocytes, further weakening the adaptive immune response. researchgate.net

Compromised Immunity to Vaccination

A critical consequence of the immunosuppressive effects of aflatoxins is the potential to compromise the efficacy of vaccines. nih.govcabidigitallibrary.orgd-nb.info Vaccination relies on the host's ability to mount a robust adaptive immune response to generate long-lasting memory. By impairing lymphocyte function and antibody production, aflatoxin exposure can lead to reduced vaccine effectiveness. biomedres.usmdpi.com

Studies have demonstrated that exposure to aflatoxins can result in lower levels of protective antibodies following vaccination. d-nb.infomdpi.com This has been observed in various animal models and is a significant concern for human populations with high dietary aflatoxin exposure. mdpi.comnih.gov For instance, research in poultry has linked aflatoxin ingestion to insufficient protection following immunization against diseases like Newcastle disease. openresearchafrica.org The toxin's interference with T and B cell activity means that even when a vaccine is administered, the body may fail to produce an adequate immune response, leaving the individual vulnerable to the very disease the vaccine is meant to prevent. nih.govbiomedres.usmdpi.com This makes aflatoxin contamination a significant public health challenge, particularly in regions where vaccination programs are crucial for disease control. frontiersin.org

Analytical Methodologies for Aflatoxin B2 Detection and Quantification

Sampling and Sample Preparation for Diverse Matrices

The distribution of mycotoxins like Aflatoxin B2 in bulk commodities such as grains and nuts is often heterogeneous, meaning contamination can be localized in "hot spots". Therefore, obtaining a representative sample is the most critical step in the analytical process. Sampling protocols must be designed to account for this uneven distribution, typically involving the collection of numerous small increments from a larger lot, which are then combined and homogenized to create a laboratory sample.

Once a representative sample is obtained, the next stage is extraction and clean-up to isolate this compound from the complex sample matrix. This is crucial because matrices like cereals, nuts, and spices contain lipids, proteins, and other compounds that can interfere with analysis. The process generally involves:

Extraction: this compound is typically extracted from the homogenized sample using a solvent mixture, most commonly a combination of an organic solvent (like methanol (B129727) or acetonitrile) and water.

Clean-up/Purification: The crude extract is then purified to remove interfering co-extractives. Solid-phase extraction (SPE) is a widely used clean-up technique. Immunoaffinity columns (IACs), which use monoclonal antibodies specific to aflatoxins, are highly effective for selective purification, providing very clean extracts for subsequent analysis.

The choice of extraction solvent and clean-up method is tailored to the specific matrix being analyzed to maximize the recovery of this compound and minimize interferences.

Chromatographic Techniques

Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is the cornerstone of reference methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is one of the most widely used and reliable methods for quantifying this compound. Aflatoxins B1 and G1 exhibit strong natural fluorescence, but this compound and G2 have significantly weaker fluorescence. To enhance the fluorescence signal of this compound and improve detection sensitivity, a derivatization step is required.

This derivatization can be performed either before the HPLC analysis (pre-column) or after separation on the HPLC column (post-column). Post-column derivatization is more common and often involves reaction with reagents like iodine or bromine, or photochemical reaction using a UV lamp, to form more intensely fluorescent derivatives. A common method involves the reaction with pyridinium (B92312) hydrobromide perbromide.

The typical HPLC-FLD system involves:

Stationary Phase: A C18 reversed-phase column is most commonly used for separation.

Mobile Phase: A mixture of water, methanol, and/or acetonitrile (B52724) is typically used as the mobile phase to separate the aflatoxins.

Detection: The fluorescence detector is set to specific excitation and emission wavelengths to selectively detect the derivatized this compound.

This method offers high sensitivity and is considered a gold standard for regulatory analysis.

Thin-Layer Chromatography (TLC) is a simpler, more cost-effective chromatographic method that has been used for mycotoxin screening for many years. In TLC, a glass or aluminum plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, is used. The sample extract is spotted onto the plate, which is then placed in a chamber containing a solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to separation.

This compound is identified by its retention factor (Rf) value and its characteristic blue fluorescence under long-wave UV light (around 365 nm). Quantification can be performed by visually comparing the intensity of the sample spot to that of known standards or by using a densitometer.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller particle sizes, allowing for better resolution, higher sensitivity, and faster analysis times. HPTLC provides more accurate and precise quantification compared to conventional TLC. While not as sensitive or precise as HPLC, TLC and HPTLC are valuable tools for rapid screening of a large number of samples, especially in laboratories with limited resources.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly advanced analytical techniques that combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination provides exceptional sensitivity and selectivity, making it a powerful confirmatory method.

In LC-MS analysis of this compound:

The sample extract is injected into the LC system (typically using a C18 column) where this compound is separated from other components.

The eluent from the column is directed into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI).

The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that is highly specific to the compound.

LC-MS/MS adds another layer of specificity by selecting a specific ion (the precursor ion) for this compound, fragmenting it, and then analyzing the resulting fragment ions (product ions). This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for unambiguous identification and highly accurate quantification, even at very low concentrations.

Immunoassays

Immunoassays are analytical methods that utilize the specific binding reaction between an antigen (this compound) and an antibody. These methods are often rapid, user-friendly, and suitable for screening large numbers of samples.

The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoassay format used for this compound detection. It is typically performed in a microtiter plate format, allowing for high-throughput analysis. The most common format for mycotoxin analysis is the competitive ELISA (cELISA).

The principle of the cELISA for this compound is as follows:

The wells of a microtiter plate are coated with antibodies specific to this compound.

The sample extract is added to the wells, along with a known amount of this compound that has been labeled with an enzyme (e.g., horseradish peroxidase).

The this compound from the sample and the enzyme-labeled this compound compete for the limited number of binding sites on the antibodies.

After an incubation period, the plate is washed to remove any unbound material.

A substrate is added that reacts with the enzyme to produce a colored product.

The intensity of the color is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample means less of the enzyme-labeled aflatoxin will bind, resulting in a weaker color signal. The concentration is determined by comparing the result to a standard curve. ELISA kits are commercially available and are widely used for rapid screening in the food and feed industries.

Performance Characteristics of this compound Analytical Methods

The following table summarizes typical performance characteristics for the major analytical methods discussed. Values can vary depending on the specific matrix, instrumentation, and protocol used.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Common Application
HPLC-FLD0.01 - 0.5 µg/kg0.05 - 1.0 µg/kgRoutine quantification, regulatory compliance
HPTLC0.5 - 2.0 µg/kg1.0 - 5.0 µg/kgRapid screening, semi-quantification
LC-MS/MS< 0.01 - 0.1 µg/kg< 0.02 - 0.5 µg/kgConfirmation, high-sensitivity analysis
ELISA0.5 - 5.0 µg/kg1.0 - 10.0 µg/kgHigh-throughput screening

Immunoaffinity Column Extraction

Immunoaffinity column (IAC) extraction is a highly selective sample preparation technique frequently employed for the analysis of this compound in complex matrices such as food and feed. nih.govmdpi.com This method leverages the specific binding between an antibody and its corresponding antigen, in this case, this compound. The core of the technique is an affinity column packed with a solid support (e.g., sepharose or agarose) to which monoclonal or polyclonal antibodies specific to aflatoxins are covalently bound. mdpi.commdpi.comresearchgate.net

The general procedure for IAC extraction involves several key steps:

Sample Extraction: The sample is first ground and the aflatoxins are extracted using a suitable solvent, typically a mixture of methanol/water or acetonitrile/water. mdpi.comfrontiersin.org

Filtration and Dilution: The crude extract is filtered and then diluted with a phosphate-buffered saline (PBS) or water to reduce the organic solvent concentration, which is crucial for optimal antibody-antigen binding. mdpi.comfrontiersin.org

Column Application: The diluted extract is then passed through the immunoaffinity column. As the sample percolates through, the aflatoxin molecules, including this compound, specifically bind to the immobilized antibodies, while other matrix components pass through unretained. mdpi.comresearchgate.netnih.gov

Washing: The column is washed with water or a specific buffer solution to remove any remaining unbound and non-specifically bound matrix interferences. mdpi.commdpi.comresearchgate.net

Elution: Finally, the bound aflatoxins are eluted from the column by disrupting the antibody-antigen interaction. This is typically achieved by passing a solvent such as methanol or acetonitrile through the column, which denatures the antibodies, releasing the toxins. mdpi.comresearchgate.netnih.gov

The resulting eluate is a purified and concentrated solution of aflatoxins, which can then be analyzed by various analytical techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.commdpi.com The high specificity of the antibody-antigen interaction results in exceptionally clean extracts, thereby minimizing matrix effects and enhancing the sensitivity and accuracy of the subsequent analytical determination. nih.gov

The performance of immunoaffinity columns is characterized by their capacity (the total amount of toxin that can be bound) and recovery (the percentage of toxin recovered after the entire procedure). Studies have demonstrated high recovery rates for this compound from various food matrices. For instance, recovery rates of 88% and 90.7% have been reported in wheat flour and hazelnut extracts, respectively. mdpi.com Another study on rice samples showed recoveries ranging from 86% to 92% for this compound. researchgate.net

Table 1: Performance of Immunoaffinity Column Extraction for this compound in Different Matrices


MatrixRecovery (%)Analytical MethodReference
Wheat Flour88HPLC-FLD researchgate.net
Hazelnut90.7HPLC-FLD researchgate.net
Rice86 - 92HPLC-MS/MS nih.gov
Pistachio Nut99HPLC-FLD

Emerging Detection Technologies

While chromatographic methods coupled with immunoaffinity cleanup are well-established for this compound analysis, there is a growing interest in the development of rapid, sensitive, and portable detection technologies. These emerging methods aim to provide faster screening tools for on-site analysis and to complement traditional laboratory-based techniques.

Biosensors and Nanomaterial-Based Detection

Biosensors are analytical devices that combine a biological recognition element with a transducer to convert the biological response into a measurable signal. mdpi.com For this compound detection, these sensors often utilize antibodies or aptamers as the recognition element. mdpi.comrsc.org Nanomaterials play a crucial role in modern biosensor development by enhancing sensitivity, stability, and signal transduction. nih.govnih.gov

Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, potential, impedance) upon the binding of this compound to the bioreceptor immobilized on an electrode surface. magtech.com.cn Nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes (CNTs), and graphene are often used to modify the electrode surface, increasing its surface area and facilitating electron transfer, thereby amplifying the detection signal. researchgate.netnih.govmdpi.com For instance, an electrochemical aptasensor for this compound has been developed using a polyacrylamide/phytic acid/polydopamine hydrogel modified screen-printed carbon electrode, demonstrating the potential for sensitive and selective detection. rsc.org A ratiometric electrochemical aptasensor for this compound detection showed a wide linear range and a low detection limit of 0.19 pg/mL. mdpi.com

Optical Biosensors: These sensors rely on changes in optical properties, such as fluorescence, color, or refractive index, upon this compound binding. mdpi.comnih.gov Fluorescence-based biosensors are common, where the binding event leads to a change in the fluorescence intensity of a labeled molecule. mdpi.com Nanomaterials like quantum dots (QDs) and gold nanoparticles can be used as fluorescent labels or quenchers to develop highly sensitive assays. mdpi.com

Molecular Imprinting Technology

Molecular Imprinting Technology (MIT) is a technique used to create synthetic polymers, known as Molecularly Imprinted Polymers (MIPs), with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, this compound. nih.govfrontiersin.orgtandfonline.com

The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (this compound or a structural analog). After polymerization, the template is removed, leaving behind specific recognition cavities in the polymer matrix. These cavities can then rebind the target analyte with high selectivity. mdpi.comfrontiersin.org

MIPs can be used as selective sorbents in solid-phase extraction (MIP-SPE) to clean up samples before chromatographic analysis, offering an alternative to immunoaffinity columns. nih.govmdpi.com They are also being integrated into sensor platforms to create robust and cost-effective detection systems. frontiersin.orgfrontiersin.org For example, magnetic MIPs have been developed for the selective extraction of aflatoxins from feeds, with limits of quantification for this compound as low as 0.09 ng/g. mdpi.com A study on MIPs synthesized via a sonochemical method reported an imprinting factor of 3.6 for this compound, indicating a significantly higher binding capacity compared to non-imprinted polymers. mdpi.com

Surface Plasmon Resonance

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a thin metal film, typically gold. researchgate.netnih.govmdpi.com For this compound detection, the sensor chip surface is functionalized with a biorecognition element, such as an antibody or aptamer, that specifically binds to the toxin. nih.gov

When a sample containing this compound is passed over the sensor surface, the binding of the toxin to the immobilized bioreceptors causes a change in the local refractive index. researchgate.net This change is detected as a shift in the SPR angle, and the magnitude of this shift is proportional to the amount of bound analyte. researchgate.net

SPR biosensors offer several advantages, including real-time analysis, high sensitivity, and the ability to study binding kinetics without the need for labeling the analyte. nih.govnih.gov The technology has been successfully applied to the detection of various mycotoxins, including aflatoxins. nih.govnih.gov The development of portable SPR instruments is also paving the way for on-site mycotoxin analysis. nih.gov

Table 2: Overview of Emerging Detection Technologies for this compound


TechnologyPrincipleKey FeaturesExample Performance (this compound)
Electrochemical BiosensorMeasures changes in electrical properties upon analyte binding.High sensitivity, portability, low cost.LOD: 0.19 pg/mL (Ratiometric aptasensor) mdpi.com
Molecular Imprinting Technology (MIT)Creates synthetic polymers with specific binding sites for the target analyte.High selectivity, robustness, cost-effective.LOQ: 0.09 ng/g (Magnetic MIPs in feed) researchgate.net
Surface Plasmon Resonance (SPR)Detects binding events by measuring changes in refractive index.Label-free, real-time analysis, high sensitivity.Qualitative and quantitative detection of mycotoxins demonstrated. mdpi.com

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical process to ensure that an analytical method used for the quantification of this compound is suitable for its intended purpose. oup.comresearchgate.net It involves a series of experiments to establish the performance characteristics of the method and demonstrate its reliability. Quality assurance encompasses all the planned and systematic activities implemented to ensure that the analytical results meet specified quality requirements. aoac.org

Key performance parameters evaluated during method validation for this compound analysis, often following guidelines from organizations like AOAC INTERNATIONAL, include: oup.comresearchgate.netaoac.org

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. tandfonline.com For this compound, reported LOQs can be as low as 0.12 µg/kg in nuts. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. Acceptable recovery ranges are typically between 70% and 110%. scielo.brtandfonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): Precision under different conditions (e.g., different days, analysts, or equipment). RSD values should typically be less than 15-20%. scielo.br

Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

Quality assurance in this compound analysis involves the implementation of a quality management system, which includes regular use of certified reference materials (CRMs) for method validation and performance verification, participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures and results. tandfonline.com

Table 3: Typical Method Validation Parameters for this compound Analysis


ParameterDescriptionTypical Acceptance Criteria
Linearity (R²)Correlation between concentration and instrument response.> 0.99
RecoveryPercentage of known analyte amount recovered from a spiked sample.70 - 110% [32, 42]
Precision (RSD)Agreement among repeated measurements.< 15-20%
LODLowest detectable analyte concentration.Matrix and method dependent.
LOQLowest quantifiable analyte concentration.e.g., 0.12 µg/kg in nuts

Epidemiology and Exposure Assessment of Aflatoxin B2

Occurrence in Food and Feed Commodities

Aflatoxin B2, a mycotoxin produced by Aspergillus flavus and Aspergillus parasiticus, is a known contaminant of a wide range of agricultural products worldwide. rupahealth.comcornell.edu Its presence is a significant concern for food safety and public health due to its potential toxicity. rupahealth.com The extent of contamination can vary depending on geographical location, climate, and agricultural and storage practices. cornell.edu

Contamination in Cereal Crops (Maize, Wheat, Rice)

Cereal crops are staple foods for a large portion of the global population and are frequently susceptible to aflatoxin contamination. nih.govthepharmajournal.com Maize, rice, and wheat are among the most affected cereals. nih.govresearchgate.net Fungal growth and subsequent aflatoxin production can occur both before and after harvesting, particularly under warm and humid conditions. cornell.eduthepharmajournal.com

This compound is often found alongside Aflatoxin B1, though generally at lower concentrations. arcjournals.org Inadequate drying of grains and poor storage conditions, such as moisture content exceeding 14%, can promote the growth of aflatoxin-producing fungi. thepharmajournal.comnih.gov

Table 1: Occurrence of this compound in Cereal Crops

Cereal Crop Region/Country This compound Findings
Rice Malaysia Detected in 13 out of 36 selected production areas, with concentrations ranging from 0.73 to 7.61 ng/g for total aflatoxins (B1, B2, G1, G2). jtpp.org.my The mean value for this compound was 4.697 ng/g. jtpp.org.my
Rice Global Rice and corn are reported to be more frequently contaminated with aflatoxins compared to other cereals. nih.govnih.gov
Maize Global Considered a high-risk commodity for aflatoxin contamination, which can end up in milk from animals fed contaminated feed. cornell.eduthepharmajournal.com
Wheat Global Along with other cereals, wheat is susceptible to aflatoxin contamination, which can lead to significant economic losses. nih.govwikipedia.org

Presence in Oilseeds and Tree Nuts (e.g., Groundnuts, Pistachios)

Oilseeds and tree nuts are highly susceptible to contamination with aflatoxins, including this compound. standard.ac.irocl-journal.org Groundnuts (peanuts) and pistachios are among the commodities with the highest risk of aflatoxin contamination. cornell.eduresearchgate.net The contamination can occur in the field, during post-harvest drying and curing, and in storage and transportation. researchgate.net

Studies have shown a significant prevalence of aflatoxins in these products. For instance, a study in Turkey on pistachios and groundnuts detected aflatoxins in 14.6% of pistachio samples and 19.2% of groundnut samples. researchgate.net In some cases, the levels of contamination can exceed the maximum tolerable limits set by regulatory bodies. researchgate.net

Table 2: this compound Contamination in Oilseeds and Tree Nuts

Commodity Region/Country This compound Findings
Pistachios Turkey This compound was detected along with other aflatoxins. Total aflatoxin levels ranged from 0.26 to 385 µg/kg. researchgate.net
Groundnuts (Peanuts) Turkey This compound was detected. Total aflatoxin levels ranged from 0.16 to 60.9 µg/kg. researchgate.net
Groundnuts (Peanuts) Taiwan A study found this compound contamination at a level of 0.41 µg/kg in peanuts and their derived products. researchgate.net
Various Nuts Global A Food Standards Agency survey showed that 5% of nut and nut-based products contained aflatoxins at levels between 9.9 and 710 µg/kg. paslabs.co.uk
Oilseeds Global A survey found no detectable levels of aflatoxins in 98% of oilseed samples, with the highest average detected concentrations in melon seeds (2.6 ppb). canada.ca

Human and Animal Exposure Routes

Exposure to this compound occurs primarily through the diet. rupahealth.com Both humans and animals can be exposed to this mycotoxin through the consumption of contaminated plant-based foods or indirectly through animal products derived from livestock that have ingested contaminated feed. rupahealth.comjst.go.jp

Dietary Exposure via Contaminated Food

The main route of human exposure to this compound is the direct consumption of contaminated staple foods. jst.go.jp This is a particular concern in regions where there is a high consumption of crops that are susceptible to aflatoxin contamination, such as maize and groundnuts, and where food storage and processing methods may be inadequate. jst.go.jp Aflatoxins are highly stable and can persist in foods even after processing and cooking. rupahealth.com

Indirect Exposure through Animal Products

Indirect exposure to aflatoxins, including the metabolites of this compound, can occur through the consumption of animal products such as milk, meat, and eggs. rupahealth.comjomardpublishing.com When livestock are fed with feed contaminated with this compound, the toxin can be biotransformed into metabolites that accumulate in their tissues and can be excreted in milk. openaccesspub.orgnih.gov This creates a pathway for human exposure, particularly for populations with a high intake of animal-derived foods. jomardpublishing.com

Inhalation Exposure

While the primary route of human exposure to aflatoxins is through the ingestion of contaminated food, inhalation represents a significant occupational hazard. researchgate.net Workers involved in the handling and processing of contaminated agricultural commodities, such as grains and animal feed, are at risk of inhaling dust containing aflatoxin particles. researchgate.netnih.gov

Occupational settings with a high risk of inhalation exposure include animal husbandry and the processing of cereals and animal feed. researchgate.net Airborne concentrations of aflatoxins in these workplaces can vary significantly, typically ranging from nanograms per cubic meter (ng/m³) to, in some cases, micrograms per cubic meter (µg/m³). nih.gov The highest concentrations have been reported during activities such as cleaning storage bins. nih.gov The presence of mycotoxins in the air is influenced by environmental factors and microclimatic conditions. researchgate.net Inhalation of mycotoxin-contaminated dust can lead to various health effects, including mucous membrane irritation and respiratory cancers. researchgate.netoup.com

Epidemiological Studies on this compound Exposure and Health Outcomes

Epidemiological research has been crucial in understanding the health implications of this compound exposure in human populations. These studies have linked aflatoxin exposure to severe health outcomes, particularly in developing countries where contamination of staple foods is more prevalent. jst.go.jpnih.gov

Association with Liver Cancer (Hepatocellular Carcinoma)

Aflatoxins, including this compound, are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), primarily due to their strong association with hepatocellular carcinoma (HCC). nih.govnih.gov Numerous epidemiological studies have demonstrated a correlation between high dietary aflatoxin intake and an increased incidence of HCC. nih.govresearchgate.net The mechanism of aflatoxin-induced carcinogenesis is understood to involve the metabolic activation of aflatoxin, leading to the formation of reactive intermediates that can bind to DNA, causing mutations in genes such as the p53 tumor suppressor gene. nih.gov

A significant finding from epidemiological research is the synergistic interaction between aflatoxin exposure and chronic infection with Hepatitis B virus (HBV). nih.govnih.gov Individuals exposed to both aflatoxins and HBV have a risk of developing HCC that is up to 30 times greater than those exposed to aflatoxins alone. nih.govnih.gov This co-exposure is a major public health concern in regions like sub-Saharan Africa and Southeast Asia, where both risk factors are highly prevalent. jst.go.jpnih.gov

RegionPopulationKey FindingsReference
Africa and ChinaGeneral PopulationStrong link between aflatoxin exposure, p53 gene mutations, and increased risk of HCC. nih.gov
GlobalGeneral PopulationEstimated 25,200 to 155,000 new HCC cases annually may be attributable to aflatoxin exposure. nih.gov
High-risk regionsIndividuals with chronic HBVRisk of liver cancer is up to 30 times higher in individuals exposed to both aflatoxin and HBV. nih.govnih.gov

Link to Child Growth Impairment and Malnutrition

Several epidemiological studies have investigated the association between aflatoxin exposure and impaired growth in children. who.int Chronic exposure to aflatoxins during early childhood has been linked to stunting (low height-for-age) and being underweight (low weight-for-age). nih.govresearchgate.net The proposed mechanisms involve aflatoxin-induced gut dysfunction and impaired nutrient absorption.

A prospective cohort study in rural Malawi found that child aflatoxin exposure was associated with poor growth outcomes. nih.govjohnshopkins.edu Specifically, exposure during infancy was linked to a persistent deficit in head circumference, and exposure at 18 months was associated with a persistent linear growth deficit. nih.govjohnshopkins.edu However, the evidence is not entirely consistent across all studies. Some research conducted in Tanzania did not find a significant association between aflatoxin exposure and growth impairment, suggesting that other factors like co-exposure to other mycotoxins or nutritional status might play a role. nih.gov

Study LocationAge GroupAssociation with Growth ImpairmentKey Metric
MalawiInfants and young childrenPositiveReduced head circumference and linear growth deficits. nih.govjohnshopkins.edu
KenyaChildren (6-12 years)PositiveAssociated with a decrease in Weight-for-age z-score (WAZ). researchgate.net
TanzaniaChildren (under 36 months)Not significantNo association found with stunting, underweight, or wasting. nih.gov

Studies on Immunosuppression in Human Populations

This compound has been shown to have immunosuppressive effects, potentially increasing susceptibility to infectious diseases. rupahealth.com Human studies, although limited, suggest that aflatoxin exposure can impair both cell-mediated and humoral immunity. jst.go.jpbohrium.com Research in the Gambia found a reduction in secretory Immunoglobulin A (sIgA) in children with detectable levels of aflatoxin-albumin adducts in their blood. jst.go.jp sIgA is a critical component of mucosal immunity.

Other studies have indicated that aflatoxin exposure may be associated with changes in lymphocyte populations and cytokine production. bohrium.com In individuals infected with HIV, high aflatoxin exposure might accelerate disease progression by reducing the number and function of T helper cells. bohrium.com Despite these findings, a definitive causal relationship between aflatoxin exposure and immunosuppression in humans has not been firmly established, highlighting the need for further research. nih.govjst.go.jp

Co-exposure with Other Mycotoxins and Synergistic Effects

In real-world scenarios, exposure to a single mycotoxin is rare; contamination of food often involves multiple mycotoxins. jst.go.jpmdpi.com Epidemiological and toxicological studies have begun to explore the health effects of co-exposure to aflatoxins and other mycotoxins, such as fumonisins, ochratoxin A, and deoxynivalenol. nih.govresearchgate.net The interactions between these toxins can be additive or synergistic, meaning their combined toxic effect is equal to or greater than the sum of their individual effects. bionte.comew-nutrition.com

For instance, studies in Tanzania have investigated the combined effects of aflatoxin and fumonisin exposure on child growth. While aflatoxin exposure alone did not show a significant impact in this cohort, co-exposure to both mycotoxins was associated with impaired growth. nih.gov Toxicological studies in animals have also demonstrated synergistic toxicity between aflatoxin B1 and T-2 toxin, leading to more severe effects on weight gain and organ health. bionte.com The complexity of these interactions presents a challenge for risk assessment, as current regulations are often based on single mycotoxin exposure. jst.go.jpew-nutrition.com

Co-exposing MycotoxinObserved EffectType of Interaction
FumonisinAssociated with impaired child growth. nih.govAdditive/Synergistic
Ochratoxin AMay lead to more pronounced health effects. researchgate.netAdditive/Synergistic
T-2 ToxinAggravated toxic effects in animal studies. bionte.comSynergistic
Deoxynivalenol (DON)Greater severity of clinical signs in animal studies. bionte.comSynergistic

Biomarkers of this compound Exposure

The assessment of human exposure to this compound relies on the use of biomarkers, which are molecular indicators of exposure within the body. jst.go.jp These biomarkers provide a more accurate and objective measure of internal dose compared to dietary intake assessments. jst.go.jprsc.org

Aflatoxin-Albumin Adducts (AF-alb): One of the most widely used biomarkers is the measurement of aflatoxin-albumin adducts in the blood serum or plasma. jst.go.jp These adducts form when metabolically activated aflatoxin binds to the albumin protein. They have a half-life of about two to three months, providing a measure of chronic or cumulative exposure. jst.go.jp The AF-alb biomarker has been validated in numerous population-based studies and shows a good correlation with dietary aflatoxin intake. nih.govjst.go.jp

Aflatoxin Metabolites in Urine: The measurement of aflatoxin metabolites in urine, such as aflatoxin M1 (a metabolite of aflatoxin B1), can indicate recent exposure, typically within the last 24-48 hours. mdpi.com Another important urinary biomarker is the aflatoxin-N7-guanine adduct, which reflects the amount of aflatoxin that has bound to DNA and is a marker of the biologically effective dose. jst.go.jpmdpi.com

Other Biomarkers:

Liver Function Markers: Since the liver is the primary target organ for aflatoxin toxicity, monitoring liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) can provide insights into liver damage. rupahealth.com

Oxidative Stress Markers: Aflatoxin exposure induces oxidative stress. Biomarkers like malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) can be measured to assess the level of oxidative damage. rupahealth.com

These biomarkers are invaluable tools in epidemiological studies to establish links between aflatoxin exposure and health outcomes, as well as to evaluate the effectiveness of interventions aimed at reducing exposure. jst.go.jprsc.org

BiomarkerBiological SampleExposure TimeframeInformation Provided
Aflatoxin-Albumin Adducts (AF-alb)Blood (Serum/Plasma)Chronic (2-3 months)Cumulative internal dose. jst.go.jp
Aflatoxin-N7-guanine AdductUrineRecent (1 day)Biologically effective dose (DNA damage). jst.go.jp
Aflatoxin M1 (AFM1)Urine, Breast MilkRecent (24 hours)Recent dietary exposure. jst.go.jpmdpi.com
Liver Function Enzymes (ALT, AST)Blood (Serum)VariesIndication of liver injury. rupahealth.com
Oxidative Stress Markers (MDA, 8-OHdG)Varies (e.g., Urine)VariesLevel of cellular damage from oxidative stress. rupahealth.com

Detection of this compound and its Metabolites in Biological Fluids (e.g., Urine, Blood)

The assessment of human exposure to this compound (AFB2) relies on the detection of the parent compound or its metabolites in various biological fluids. rupahealth.com Urine and blood are the most common matrices for biomonitoring. rupahealth.comresearchgate.net The presence of these biomarkers provides direct evidence of recent internal exposure to the mycotoxin. rupahealth.com

Various analytical techniques are employed for the detection and quantification of AFB2 and its metabolites. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a widely used method, often requiring a clean-up step using techniques like solid-phase extraction (SPE) or immunoaffinity columns to remove interfering substances from the complex biological matrix. mdpi.comnih.goviaea.org Liquid chromatography coupled to mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the simultaneous detection of multiple aflatoxins and their metabolites at very low concentrations. mdpi.commdpi.com

Research studies have successfully detected and quantified AFB2 in human urine samples, although often at lower frequencies and concentrations than Aflatoxin B1 (AFB1). A study utilizing Liquid Chromatography coupled to Quadrupole Time of Flight Mass Spectrometry (LC-ESI-QTOF-MS) on 56 human urine samples found that 32% of the samples tested positive for AFB2. nih.gov The concentrations in these positive samples ranged from below the limit of quantification up to 60.98 µg/L. nih.gov Another study investigating urinary biomarkers in Egyptian children reported a mean level of 1.4 pg/mL for AFB2. mdpi.com However, in a Brazilian study assessing short-term exposure, AFB2 was not identified in any of the 64 urine samples analyzed, while Aflatoxin M1 (a metabolite of AFB1) was present in 61% of samples. mdpi.com This highlights the variability in exposure across different populations and geographical regions.

The primary metabolites of AFB2 excreted in bile include hydroxylated forms at the 2- and 4-positions, as well as glucuronide conjugates. nih.gov While AFB2 itself is less potent than AFB1, it can be metabolized in the liver to AFB1, which can then be further activated. nih.gov The detection of these various metabolic products in biological fluids can provide a more comprehensive picture of exposure. mdpi.com

Table 1: Detection of this compound in Human Urine Samples from Selected Studies

Aflatoxin-Albumin Adducts as Biomarkers of Chronic Exposure

For assessing long-term or chronic exposure to aflatoxins, biomarkers with longer biological half-lives are required, as urinary metabolites typically reflect only very recent intake. mdpi.com Aflatoxin-albumin adducts, formed by the covalent binding of reactive aflatoxin metabolites to serum albumin, serve as a reliable biomarker for integrated exposure over several weeks to months. mdpi.commdpi.com Serum albumin is the most abundant protein in blood plasma and reacts with electrophilic metabolites of many carcinogens, including aflatoxins. acs.org The measurement of these adducts in blood provides a more stable indication of an individual's exposure level over time, reflecting dietary intake over the preceding 2-3 months. mdpi.comnih.gov

The most commonly measured adduct is the Aflatoxin B1-lysine adduct (AFB1-lysine). mdpi.com While the focus is often on AFB1 due to its higher potency and prevalence, exposure to aflatoxin mixtures (including AFB2) is common. mdpi.com The formation of these adducts begins with the metabolic activation of aflatoxins by cytochrome P450 enzymes in the liver, leading to reactive intermediates that can bind to proteins like albumin. acs.org

Numerous epidemiological studies, particularly in regions with high aflatoxin contamination in staple foods like sub-Saharan Africa, have utilized the aflatoxin-albumin adduct biomarker to assess exposure. nih.govnih.gov These studies consistently show widespread exposure in vulnerable populations. nih.gov For instance, a review of studies across six African countries demonstrated the utility of this biomarker, with geometric mean levels ranging significantly between different populations and circumstances. nih.gov In a study in Tanzania, 77.2% of participants had detectable levels of aflatoxin-albumin adducts. whiterose.ac.uk Similarly, high prevalence was found in Kenya (78% of 597 samples) and Uganda (98% of 196 samples). nih.gov These measurements provide crucial data for understanding the public health implications of chronic aflatoxin exposure and for evaluating the effectiveness of intervention strategies. mdpi.com

Table 2: Aflatoxin-Albumin (AF-alb) Adduct Levels in Various Populations

Risk Assessment and Management of Aflatoxin B2 Contamination

Risk Assessment Methodologies

The risk assessment of Aflatoxin B2 is a scientific process that involves several key steps to evaluate the potential harm it can cause. europa.eu This process is crucial for establishing appropriate safety measures and regulatory limits. iarc.fr

Hazard identification confirms that aflatoxins are genotoxic and carcinogenic. europa.eu this compound is classified as a hazardous substance with the potential to cause significant adverse health effects. lgcstandards.com It is recognized as a hepatocarcinogen, meaning it can cause liver cancer. sigmaaldrich.com The International Agency for Research on Cancer (IARC) has classified aflatoxins as Group 1 carcinogens, indicating sufficient evidence of carcinogenicity in humans. ucm.es

The primary hazards associated with this compound include:

Carcinogenicity : It is considered a carcinogen that may cause cancer. lgcstandards.com

Mutagenicity : It has the potential to cause genetic defects. lgcstandards.com

Acute Toxicity : It is classified as fatal if swallowed, in contact with skin, or if inhaled. lgcstandards.com

While Aflatoxin B1 is the most potent of the aflatoxins, this compound is also of significant concern due to its co-occurrence with Aflatoxin B1 and its own toxic properties. europa.euresearchgate.net The European Food Safety Authority (EFSA) often assumes equal potency for this compound as for Aflatoxin B1 in risk assessments due to insufficient in vivo data to derive a separate potency factor. europa.euresearchgate.net

Exposure assessment aims to quantify the amount of this compound consumed by a population through their diet. This is a critical step in understanding the level of risk. akjournals.com The process involves analyzing the concentration of this compound in various food commodities and combining this data with food consumption patterns. iarc.frakjournals.com

The formula for calculating the Estimated Daily Intake (EDI) is: EDI (μg/kg body weight/day) = [Average mycotoxin level (μg/kg) × Average food consumption ( kg/person/day )] / Average body weight ( kg/person ) akjournals.com

Dietary exposure can vary significantly between different regions and populations, largely due to differences in diet and the prevalence of aflatoxin contamination in local food supplies. sci-hub.boxfao.org For example, mean aflatoxin dietary exposures in developed countries are generally less than 1 ng/kg bw/day, while in some sub-Saharan African countries, they can exceed 100 ng/kg bw/day. fao.orgnih.gov

Risk characterization integrates the findings from hazard identification, hazard characterization, and exposure assessment to estimate the probability and severity of adverse health effects in a population. foodrisk.org For genotoxic carcinogens like this compound, where a safe level of exposure cannot be established, the Margin of Exposure (MOE) approach is commonly used. semanticscholar.orgfavv-afsca.be

The MOE is calculated as follows: MOE = Benchmark Dose Lower Confidence Limit (BMDL) / Estimated Human Intake semanticscholar.org

The BMDL is a dose that produces a specified low level of adverse effect. A BMDL10 of 0.170 μg/kg bw/day, based on carcinogenicity data in rats exposed to aflatoxins, has been used by the European Food Safety Authority (EFSA). akjournals.comsemanticscholar.org A MOE value below 10,000 is generally considered to be a public health concern. akjournals.comsemanticscholar.org

In a risk assessment of aflatoxins in food, EFSA calculated MOE values for Aflatoxin B1 exposure ranging from 5,000 to 29, which raises a health concern. europa.euresearchgate.net Since this compound is often considered to have equal potency, this concern extends to it as well. europa.euresearchgate.net

While aflatoxins are primarily regulated based on their carcinogenic effects, there is growing evidence of their immunotoxic effects. sci-hub.boxnih.gov Research has been conducted to establish a Tolerable Daily Intake (TDI) for the non-carcinogenic immunological effects of aflatoxin. sci-hub.boxnih.gov

Based on dose-response assessments from mammalian studies, a range for the TDI for aflatoxin-related immune impairment has been estimated to be 0.017–0.082 μg/kg bw/day . sci-hub.boxnih.gov This TDI is based on biomarkers of immune suppression, such as decreases in leukocyte counts. nih.gov Establishing a TDI for these non-carcinogenic effects is important for a more comprehensive risk assessment, particularly in populations with high exposure to both aflatoxins and infectious diseases. sci-hub.boxnih.gov

Regulatory Frameworks and Maximum Levels for this compound

To manage the risks associated with this compound, various regulatory bodies worldwide have established maximum levels (MLs) for aflatoxins in different food commodities. These regulations aim to keep exposure as low as reasonably achievable. food.gov.uk

The European Union has set stringent MLs for aflatoxins through Commission Regulation (EC) No 1881/2006. europa.eueurofins.in This regulation specifies limits for both Aflatoxin B1 and the total of aflatoxins (B1, B2, G1, and G2). For example, the ML for total aflatoxins in cereals is 4.0 µg/kg. eurofins.in Specific regulations also exist for sampling and analysis methods to ensure uniform enforcement. europa.eueurofins.in

Regulatory limits for aflatoxins can vary between countries. wisdomlib.org For instance, while many countries have adopted the European model, others may have different or less comprehensive regulations. wisdomlib.orgresearchgate.net

Interactive Data Table: EU Maximum Levels for Total Aflatoxins (B1+B2+G1+G2) Please note that these are for the sum of aflatoxins, and specific limits for B1 also apply.

Food CategoryMaximum Level (µg/kg)
Cereals4.0 eurofins.in
Spices10.0 eurofins.in
Nuts (general)4.0 - 15.0 eurofins.in

This table is for illustrative purposes and may not be exhaustive. Refer to the specific regulations for complete details.

Mitigation Strategies and Control Measures

Effective management of this compound contamination requires a multi-faceted approach that includes pre-harvest, harvest, and post-harvest strategies. tandfonline.com

Pre-harvest strategies focus on preventing fungal growth and aflatoxin production in the field. Key measures include:

Good Agricultural Practices (GAPs) : This involves proper irrigation, pest control, and soil management. numberanalytics.com Applying substances like gypsum to the soil can help suppress fungal growth. engineeringforchange.org

Resistant Crop Varieties : Breeding and planting crop varieties that are resistant to Aspergillus infection is a promising long-term solution. numberanalytics.com

Biological Control : Using non-toxigenic strains of Aspergillus to outcompete the toxin-producing strains has proven effective. tandfonline.comnumberanalytics.com Products like Aflasafe® are based on this principle. engineeringforchange.org

Harvest strategies aim to minimize contamination during the harvesting process:

Timely Harvesting : Harvesting at optimal maturity can reduce the risk of contamination. engineeringforchange.org

Avoiding Damage : Careful handling of crops to prevent physical damage is crucial, as damaged pods or kernels are more susceptible to fungal invasion. engineeringforchange.org

Post-harvest strategies are critical for preventing further contamination and reducing aflatoxin levels in stored commodities:

Proper Drying and Storage : Rapidly drying crops to a safe moisture level and storing them in cool, dry conditions inhibits fungal growth. tandfonline.comnumberanalytics.com

Sorting and Cleaning : Physical methods like sorting and cleaning can effectively remove contaminated kernels. numberanalytics.com

Decontamination and Detoxification : Various methods can be employed to reduce aflatoxin levels in contaminated products. These include physical methods like heat treatment, and chemical methods using agents that can degrade or bind aflatoxins. numberanalytics.comnih.gov Biological methods using microorganisms or enzymes are also being explored. numberanalytics.comresearchgate.net

Interactive Data Table: Mitigation Strategies for this compound

StageStrategyDescription
Pre-HarvestGood Agricultural Practices (GAPs)Proper irrigation, pest control, soil management. numberanalytics.com
Pre-HarvestResistant Crop VarietiesPlanting varieties resistant to Aspergillus infection. numberanalytics.com
Pre-HarvestBiological ControlUsing non-toxigenic Aspergillus strains. tandfonline.comnumberanalytics.com
HarvestTimely HarvestingHarvesting crops at optimal maturity. engineeringforchange.org
HarvestCareful HandlingAvoiding physical damage to crops. engineeringforchange.org
Post-HarvestDrying and StorageMaintaining low moisture and cool temperatures. tandfonline.comnumberanalytics.com
Post-HarvestSorting and CleaningPhysically removing contaminated parts. numberanalytics.com
Post-HarvestDecontaminationUsing physical, chemical, or biological methods to reduce toxin levels. numberanalytics.comnih.govresearchgate.net

Post-Harvest Management Practices

Even with effective pre-harvest management, the risk of this compound contamination is not entirely eliminated. Therefore, proper post-harvest handling and storage are essential to prevent further fungal growth and toxin production. researchgate.net

Drying: Prompt and thorough drying of harvested crops to a safe moisture level is one of the most critical post-harvest steps. aflasafe.comnumberanalytics.com For cereals, the recommended moisture content for storage is below 13%, and for groundnuts, it is below 10%. cgiar.org Drying crops on tarpaulins or raised platforms prevents contact with the soil, which can be a source of fungal contamination. cgiar.orgaflasafe.comorionjournals.com

Storage: Proper storage conditions are vital to prevent mold growth on harvested crops. safefoodalliance.com Storage facilities should be cool, dry, and well-ventilated. cgiar.orgfao.org Using hermetically sealed bags can also be effective in controlling moisture and preventing fungal growth. tandfonline.com Storing produce on pallets rather than directly on the floor helps to avoid moisture absorption. cgiar.org

Several physical methods can be employed to remove or reduce this compound in contaminated commodities.

Mechanical Sorting: Industrial-scale mechanical sorters, including color sorters, can effectively remove contaminated kernels based on visual differences. engineeringforchange.orgnih.gov

Dehulling: The outer layers of grains often contain higher concentrations of aflatoxins. nih.gov Dehulling, or removing the outer coat, can therefore significantly reduce toxin levels. For example, dehulling can remove over 90% of aflatoxins from corn kernels. nih.gov

Washing: While aflatoxins have low solubility in water, washing can still help to reduce contamination to some extent. juniperpublishers.com One study reported a 40% reduction in aflatoxin in contaminated wheat after washing. juniperpublishers.com

Roasting: Heat treatments like roasting can partially destroy aflatoxins. Roasting peanuts at temperatures between 160°C and 200°C has been shown to reduce aflatoxin levels by 62% to 89%. foodandnutritionjournal.org

Chemical and Biological Detoxification Approaches

Various methods have been explored to detoxify or reduce the levels of aflatoxins in contaminated commodities. These approaches can be broadly categorized as chemical and biological. researchgate.netjuniperpublishers.com Biological methods, in particular, are gaining attention as they are considered environmentally friendly and highly specific. mdpi.comnih.gov

The use of microorganisms and their enzymes for the degradation of aflatoxins is a promising biological detoxification strategy. researchgate.nettandfonline.com This method involves the transformation of the toxic aflatoxin structure into less or non-toxic compounds. mdpi.com The primary target for this degradation is often the double bond in the furan (B31954) ring, a key site for the toxin's harmful effects. mdpi.com

Several microorganisms, including bacteria, yeasts, and fungi, have demonstrated the ability to degrade or bind aflatoxins. researchgate.nettandfonline.com Enzymes such as laccases and peroxidases, produced by these microbes, play a crucial role in the detoxification process through oxidative and hydrolytic degradation. researchgate.net

Bacteria: Species like Bacillus subtilis, Lactobacillus species, and Rhodococcus erythropolis have shown significant potential in degrading aflatoxin B1 (AFB1), a closely related and more potent aflatoxin. nih.gov While specific data on AFB2 degradation by these exact strains is less detailed in the provided results, the mechanisms are often similar for different aflatoxins. For instance, volatile organic compounds produced by Streptomyces philanthi RL-1-178 have been shown to control the production of AFB1, AFB2, and AFG2 in stored soybeans. mdpi.com

Fungi: White-rot fungi, such as Cerrena unicolor, produce laccases that can effectively degrade aflatoxins. mdpi.com In one study, a recombinant fungal laccase demonstrated degradation rates of 90.33% for AFB1, 87.58% for AFB2, 85.24% for AFG1, and 74.23% for AFG2. mdpi.com

Plant Extracts: Aqueous extracts from medicinal plants like Ocimum basilicum (basil) and Cassia fistula have also been shown to detoxify both AFB1 and AFB2. nih.gov Ocimum basilicum leaves extract, for example, achieved a detoxification of 77.9% for AFB1 and 76.7% for AFB2 after 72 hours of incubation at 25°C. nih.gov The degradation products were found to be less toxic than the parent compounds. nih.gov

The effectiveness of microbial and enzymatic degradation depends on several factors, including pH, temperature, and the specific microbial strain or enzyme used. researchgate.net

Table 1: Examples of Microorganisms and Plant Extracts in this compound Degradation

Detoxifying Agent Target Aflatoxins Reported Efficacy Reference
Streptomyces philanthi RL-1-178AFB1, AFB2, AFG2Control of production mdpi.com
Recombinant Fungal LaccaseAFB1, AFB2, AFG1, AFG287.58% degradation of AFB2 mdpi.com
Ocimum basilicum Leaves ExtractAFB1, AFB276.7% degradation of AFB2 nih.gov

Adsorption is a physical method that utilizes various agents to bind to aflatoxins, preventing their absorption in the gastrointestinal tract of humans and animals. scispace.com This is considered one of the most extensively used procedures for mycotoxin detoxification. frontiersin.org

A variety of adsorbent materials, both inorganic and organic, have been evaluated for their efficacy in binding aflatoxins.

Clay-Based Binders: Bentonite (B74815), a type of clay, has shown high efficacy in adsorbing aflatoxins. nih.gov Acid-activated bentonite, in particular, has demonstrated a high capacity for binding AFB1. nih.gov In a study on wines, bentonite was highly effective, removing 100% of AFB1 and 82% of AFB2 from red wine. mdpi.com

Yeast Cell Walls: Components of yeast cell walls have also been identified as effective binding agents. nih.gov

Activated Carbon: While effective in some contexts, the performance of activated carbon can be influenced by the surrounding medium. nih.govmdpi.com For example, its efficiency was significantly lower in red wine compared to white wine. mdpi.com

Agro-Waste Materials: Materials derived from agricultural waste, such as banana peels, have shown promise as low-cost adsorbents. frontiersin.org At a pH of 8, banana peels were able to adsorb 63.1% of AFB2. frontiersin.org

The binding capacity of these agents can be influenced by factors such as pH, the dose of the adsorbent, and the initial toxin concentration. scispace.comresearchgate.net

Table 2: Efficacy of Different Adsorbents for this compound

Adsorbent Matrix This compound Removal/Adsorption Reference
BentoniteRed Wine82% removal mdpi.com
Banana PeelAqueous Solution (pH 8)63.1% adsorption frontiersin.org

Integrated Management Approaches

A single method is often insufficient to completely eliminate the risk of aflatoxin contamination. Therefore, an integrated management approach that combines multiple strategies is recommended. researchgate.net This approach encompasses pre-harvest, harvest, and post-harvest interventions. nih.govnih.gov

Key components of an integrated management strategy include:

Good Agricultural Practices: This involves measures such as proper land preparation, timely planting, appropriate fertilization, weed and insect control, and irrigation to reduce plant stress, which can make crops more susceptible to fungal infection. cgiar.org

Biocontrol: The use of atoxigenic (non-toxin-producing) strains of Aspergillus flavus to outcompete the toxigenic strains in the field is a highly effective pre-harvest strategy. nih.govcgiar.org This has been shown to reduce aflatoxin levels by 80-100% in treated crops. cgiar.org

Host Plant Resistance: Breeding for crop varieties that are resistant to fungal infection and subsequent aflatoxin production is a long-term and sustainable solution. researchgate.net

Post-Harvest Management: Proper drying of crops to safe moisture levels, appropriate storage conditions (low temperature and humidity), and sorting to remove visibly moldy kernels are crucial post-harvest practices to prevent further contamination. researchgate.netmedcraveonline.com

Combined Approaches: Studies have shown that combining different strategies, such as the use of farmyard manure with biocontrol agents like Trichoderma harzianum, can be highly effective in managing Aspergillus species and reducing aflatoxin contamination in crops like groundnuts. icrisat.org In one such study, plots treated with T. harzianum and farmyard manure were found to be free from aflatoxin. icrisat.org

Economic Impact of this compound Contamination

Aflatoxin contamination has a significant negative economic impact globally, affecting agriculture, livestock, and international trade. nih.govresearchgate.net The economic losses are multifaceted and can be direct or indirect.

Crop Losses: Contamination of staple crops such as maize, groundnuts, cotton, and chilies leads to reduced quality and market value. nih.govnih.gov In severe cases, entire batches of contaminated crops may be rejected from both local and international markets, leading to direct financial losses for farmers and producers. researchgate.net

Livestock Production Losses: When livestock are fed with aflatoxin-contaminated feed, it can lead to reduced productivity, illness, and even death. researchgate.net The presence of aflatoxin metabolites in animal products like milk, meat, and eggs also poses a risk to human health and can result in the rejection of these products. researchgate.net

Trade Barriers: Many countries have strict regulatory limits for aflatoxin levels in food and feed. nih.govnih.gov For developing countries, in particular, the inability to meet these standards can result in significant losses in export revenues. mdpi.com

Future Directions in Aflatoxin B2 Research

Enhanced Understanding of Metabolic and Toxicological Mechanisms

Future research must prioritize a deeper, more nuanced understanding of the metabolic fate and toxicological mechanisms of Aflatoxin B2. Although it is known to be less carcinogenic than Aflatoxin B1 due to its saturated furan (B31954) ring, the precise pathways of its bioactivation and detoxification are not fully elucidated. numberanalytics.com A significant challenge for future research is to identify the specific metabolic pathways that connect this compound toxicity to disruptions in cellular metabolism and oxidative stress. numberanalytics.com

Development of Novel and Rapid Detection Technologies for Point-of-Care Testing

The development of novel, rapid, and user-friendly detection technologies is crucial for effective this compound monitoring, particularly in resource-limited settings. Traditional laboratory methods like HPLC and GC-MS are accurate but often expensive, time-consuming, and require specialized personnel, making them unsuitable for on-site testing at farms, silos, or processing facilities. researchgate.netmdpi.com

The future lies in point-of-care testing (POCT) that provides immediate results. researchgate.net Key areas of development include:

Biosensors and Nanomaterials: Integrating advanced biosensors with nanomaterials can create highly sensitive and specific detection platforms. researchgate.netpreprints.org

Microfluidic "Lab-on-a-Chip" Technologies: These devices integrate complex laboratory functions onto a small chip, enabling rapid analysis with minimal sample and reagent volumes. mdpi.commdpi.com

Smartphone-Integrated Systems: Combining POCT strategies with smartphones allows for easy signal reading, data analysis, and geo-tagging of contamination hotspots, democratizing the monitoring process. researchgate.net

These technologies are essential for real-time decision-making to prevent contaminated commodities from entering the food chain. researchgate.net

Advanced Mitigation and Biocontrol Strategies

Preventing contamination before it occurs is the most effective strategy. Future research is focused on refining and expanding advanced mitigation and biocontrol methods. The use of atoxigenic (non-toxin-producing) strains of Aspergillus flavus has shown great promise. nih.govmdpi.com These strains competitively exclude their toxic counterparts in the field, significantly reducing aflatoxin levels in crops like cotton, peanuts, and maize by 70-90%. nih.govapsnet.org

Future research will aim to:

Develop more robust and adaptable atoxigenic strains suitable for diverse agricultural environments. apsnet.org

Explore other microbial agents, such as bacteria (Bacillus, Pseudomonas) and yeasts (Pichia, Candida), that can inhibit fungal growth or degrade aflatoxins. nih.govukm.edu.my

Optimize the formulation and application strategies for these biocontrol agents to ensure their efficacy and commercial viability. nih.gov

The integration of these biological strategies into standard agricultural practice represents a sustainable and environmentally friendly approach to managing this compound contamination. mdpi.com

Biocontrol Agent TypeExamplesMechanism of Action
Atoxigenic Fungi Non-toxin producing strains of Aspergillus flavusCompetitive exclusion of toxigenic strains from crop niches. nih.gov
Bacteria Bacillus subtilis, Pseudomonas spp.Inhibition of fungal growth and aflatoxin production. nih.govresearchgate.net
Yeasts Pichia anomala, Candida kruseiInhibition of Aspergillus growth. nih.govukm.edu.my
Other Fungi Trichoderma spp.Antagonistic activity against aflatoxin-producing fungi. mdpi.comnih.gov

Longitudinal Epidemiological Studies and Biomarker Research

To fully grasp the health implications of this compound exposure, particularly from chronic, low-level ingestion, long-term epidemiological studies are essential. Much of the existing human health data focuses on Aflatoxin B1. Future studies need to better quantify the specific risks posed by this compound and its metabolites.

A critical component of this research is the refinement and application of exposure biomarkers. Biomarkers provide an objective measure of internal toxin dose. jst.go.jp Key future directions include:

Validating Biomarkers for Chronic Exposure: While biomarkers like the aflatoxin-albumin adduct in blood serum are valuable for reflecting exposure over months, further validation in diverse populations is needed. jst.go.jpveterinaryworld.org

Developing Effect Biomarkers: Research must move beyond measuring exposure to identifying biomarkers of effect, such as markers for oxidative stress (e.g., malondialdehyde) or specific inflammatory responses (e.g., C-reactive protein), which can link this compound exposure to early signs of disease. rupahealth.comrupahealth.com

Multi-Mycotoxin Biomonitoring: Since exposure often involves a mixture of mycotoxins, developing methods to simultaneously measure multiple biomarkers is necessary to understand synergistic health effects. muni.cz

These studies will provide the robust data needed for accurate risk assessment and the development of public health interventions. cambridge.org

Global Surveillance and Early Warning Systems

The unpredictable nature of mycotoxin contamination necessitates the development of robust global surveillance and early warning systems. gmpplus.org These systems aim to predict and identify high-risk regions before widespread contamination occurs, allowing for targeted interventions. wur.nl

The future of surveillance lies in integrating multiple data streams and advanced technologies:

Predictive Modeling: Using machine learning and big data, models can analyze weather data (temperature, humidity), agronomic data, and satellite imagery to forecast the likelihood of aflatoxin formation in specific regions. wur.nlfood-safety.com

Real-Time Monitoring: Deploying sensors in fields and storage facilities to monitor critical parameters like carbon dioxide levels, which can indicate fungal activity, provides an early warning of potential spoilage. nih.gov

International Data Sharing: Creating globally linked databases on mycotoxin occurrence would enable comparative studies and a more comprehensive understanding of contamination patterns worldwide. mdpi.com

Projects are already underway to develop such systems in Europe and explore their application in high-risk areas like sub-Saharan Africa, with the goal of improving risk management and reducing economic losses. gmpplus.orgresearchgate.net

Research on Climate Change Impacts on this compound Contamination

Climate change is a significant driver altering the landscape of mycotoxin risk. Rising global temperatures and changes in precipitation patterns are expected to expand the geographical range of aflatoxin-producing fungi. mdpi.comolmix.com Regions in Europe and North America, previously considered low-risk, are now experiencing increased contamination events. mdpi.comwur.nl

Future research must focus on:

Predictive Climate Modeling: Developing and refining models that predict how future climate scenarios (e.g., +2°C or +5°C) will impact Aspergillus flavus growth and this compound production in key crops like maize. wur.nleuropa.eu

Understanding Climate-Fungus-Host Interactions: Investigating how climate stressors like drought and heat affect not only the fungus but also the susceptibility of the host plant to infection and toxin production. cabidigitallibrary.orgmdpi.com

Adapting Agricultural Practices: Using climate predictions to guide the adaptation of farming practices, such as altering sowing dates or introducing more resilient crop varieties, to mitigate future contamination risks. frontiersin.org

This research is critical for ensuring future food security and safety in a changing global climate. nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Aflatoxin B2 in food matrices, and how do their accuracies compare?

  • Methodological Answer : The most widely used methods include high-performance liquid chromatography (HPLC) with fluorescence detection and thin-layer chromatography (TLC) . HPLC offers superior precision, automation, and sensitivity (e.g., LODs as low as 0.008 µg/kg for this compound using S/N ratio validation) compared to TLC, which is cost-effective but less quantitative . Reverse-phase HPLC with post-column photochemical derivatization is recommended for nuts, achieving separation of B1, B2, G1, and G2 using a C18 column and immunoaffinity purification .

Q. How should researchers prepare samples for this compound analysis in complex matrices like nuts or cereals?

  • Methodological Answer : Samples should undergo methanol-water (70:30 v/v) extraction , followed by purification via immunoaffinity columns to remove matrix interferents. Critical steps include homogenization to ensure representative sampling and validation of recovery rates (e.g., 70–110%) using spiked controls. Post-purification, HPLC analysis with fluorescence detection ensures specificity .

Q. What are the key considerations when selecting an analytical method for this compound in regulatory vs. experimental contexts?

  • Methodological Answer : Regulatory applications require validated, legally acceptable methods (e.g., AOAC-approved protocols), emphasizing reproducibility and inter-laboratory consistency. Experimental studies may prioritize cost-effectiveness (e.g., minicolumn assays for screening) or specificity (e.g., HPLC for quantifying B1, B2, G1, and G2 separately). Method selection should align with study objectives, such as total aflatoxin quantification vs. isomer-specific analysis .

Advanced Research Questions

Q. How can HPLC parameters be optimized for simultaneous determination of this compound with other mycotoxins (e.g., ochratoxin A, zearalenone)?

  • Methodological Answer : Use fractional factorial design (FFD) to screen variables (e.g., column temperature, flow rate, mobile phase gradient) and response surface methodology (RSM) for optimization. For example, a validated HPLC method achieved simultaneous detection of six mycotoxins by setting oven temperature to 40°C, flow rate to 1 mL/min, and methanol/acetonitrile ratios to 1.92 (beginning) and 0.2 (end) .

Q. How are detection limits (LOD/LOQ) for this compound validated in chromatographic methods?

  • Methodological Answer : LOD and LOQ are calculated using the signal-to-noise (S/N) ratio method , where LOD = 3.3 × (SD of noise)/slope of the calibration curve. For this compound, reported LODs range from 0.008 µg/kg (HPLC) to 0.1 µg/kg (TLC). Precision (RSD < 15%) and linearity (R² > 0.99) must be confirmed across the working range .

Q. How can researchers resolve discrepancies between immunoassay and chromatographic results for this compound?

  • Methodological Answer : Cross-reactivity in immunoassays (e.g., 90.4% for B1 vs. 37.7% for G2 in VHH-based assays) can inflate total aflatoxin estimates. Validate immunoassay results against HPLC using matrix-matched calibration curves and confirm with recovery studies. Discrepancies >20% require re-evaluation of extraction efficiency or antibody specificity .

Q. What advanced spectroscopic techniques enable qualitative identification of this compound in trace concentrations?

  • Methodological Answer : Terahertz spectroscopy with metamaterial enhancement distinguishes B2 from G1/G2 via transmission peaks at 1.2 THz and 2.0 THz. Linear discriminant analysis (LDA) models classify aflatoxins in mixed samples with >95% accuracy using spectral data .

Q. How do carcinogenicity data for this compound inform toxicological study designs?

  • Methodological Answer : The IARC classifies B2 as Group 2B (possibly carcinogenic) based on limited animal evidence. Studies should prioritize liver-specific endpoints (e.g., hepatocellular carcinoma in rats) and use dose-response models aligned with B2’s lower potency compared to B1. Include metabolite profiling (e.g., aflatoxin-8,9-epoxide) to assess bioactivation pathways .

Tables for Key Data

Method LOD (µg/kg)LOQ (µg/kg)Matrix ApplicabilityReference
HPLC (Fluorescence)0.0080.025Nuts, cereals
Terahertz Spectroscopy0.050.15Liquids, powders
VHH Immunoassay0.160.5Corn, rice, peanuts
Statistical Model ApplicationAccuracy (%)Reference
LDA ClassificationThis compound vs. G1/G2 differentiation98.5
RSM OptimizationHPLC parameter tuningR² = 0.97

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.